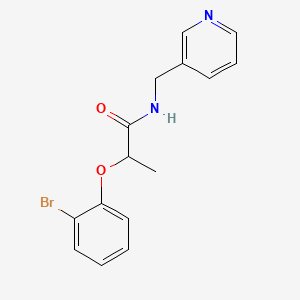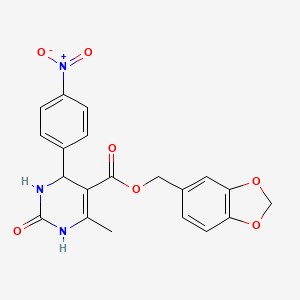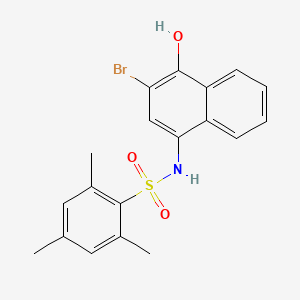
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential medical applications. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail. In
Mécanisme D'action
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and survival. Specifically, 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the activity of protein kinase B (PKB), which is an important regulator of cell survival and growth. By inhibiting PKB, 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide may induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and reduce inflammation, 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide has also been shown to have antifungal and antibacterial properties, which may make it useful in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have a number of potential medical applications, which makes it a promising compound for further research. However, there are also some limitations to using 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide in lab experiments. For example, 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide's mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide's potential side effects and toxicity are not well known, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide. One area of research could focus on further elucidating 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide's mechanism of action, which may help to identify new potential therapeutic targets. Another area of research could focus on developing new synthetic methods for 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide, which may improve its purity and yield. Additionally, more research is needed to determine the potential side effects and toxicity of 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide, which may help to guide its use in future experiments and clinical trials. Overall, 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide is a promising compound that has the potential to be a valuable tool in medical research and treatment.
Méthodes De Synthèse
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-bromophenol with 3-pyridinemethanol in the presence of a base, followed by reaction with 2-bromoacetyl bromide. Another method involves the reaction of 2-bromophenol with 3-pyridinemethanol in the presence of a base, followed by reaction with 2-bromoacetyl chloride. Both methods result in the formation of 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide, which can be purified using standard techniques.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide has been the subject of scientific research due to its potential medical applications. One area of research has focused on 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide's ability to inhibit the growth of cancer cells. Studies have shown that 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, which may make it a potential therapeutic agent for cancer treatment. In addition, 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-7-3-2-6-13(14)16)15(19)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRZGIIILWDZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5088681.png)

![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088724.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)


![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)